molecular formula C23H24N2O2 B2560078 1-Benzhydryl-3-(2-hydroxy-3-phenylpropyl)urea CAS No. 1351659-86-3

1-Benzhydryl-3-(2-hydroxy-3-phenylpropyl)urea

Cat. No.: B2560078
CAS No.: 1351659-86-3
M. Wt: 360.457
InChI Key: OZJDMEZVZPEZAU-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-hydroxy-3-phenylpropyl)urea is a chemical compound that has garnered significant interest in various fields of research due to its potential biological activities and applications. This compound is characterized by its unique structure, which includes a benzhydryl group and a hydroxy-phenylpropyl moiety attached to a urea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(2-hydroxy-3-phenylpropyl)urea typically involves the reaction of benzhydryl chloride with 2-hydroxy-3-phenylpropylamine in the presence of a base, followed by the addition of urea. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(2-hydroxy-3-phenylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzhydryl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted benzhydryl derivatives.

Scientific Research Applications

1-Benzhydryl-3-(2-hydroxy-3-phenylpropyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-hydroxy-3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system to produce therapeutic effects.

Comparison with Similar Compounds

    Diphenhydramine: Shares the benzhydryl group but differs in its overall structure and pharmacological effects.

    Benzhydryl Alcohol: Similar in structure but lacks the urea and hydroxy-phenylpropyl moieties.

    Benzhydryl Chloride: Used as a precursor in the synthesis of 1-Benzhydryl-3-(2-hydroxy-3-phenylpropyl)urea.

Uniqueness: this compound is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

1-benzhydryl-3-(2-hydroxy-3-phenylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c26-21(16-18-10-4-1-5-11-18)17-24-23(27)25-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22,26H,16-17H2,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJDMEZVZPEZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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